4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile
Description
4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile is a substituted benzofuran derivative characterized by a fused aromatic ring system with functional groups at positions 2 (carbonitrile), 4 (acetyl), and 7 (methoxy). This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by these substituents.
Properties
IUPAC Name |
4-acetyl-7-methoxy-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)9-3-4-11(15-2)12-10(9)5-8(6-13)16-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZDAQPIHUMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate followed by the addition of hydrazine hydrate can yield the desired benzofuran derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The methoxy and acetyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties. Benzofuran derivatives, including 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile, have shown promise in treating several diseases due to their diverse biological activities.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives can exhibit anticancer effects. For instance, compounds similar to this compound have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis. In particular, research has demonstrated that benzofuran derivatives can target pathways involved in cancer cell metastasis, making them potential candidates for developing anti-metastatic agents .
Antimicrobial Activity
Benzofuran compounds are recognized for their antimicrobial properties. This compound and its analogs have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria and fungi, suggesting their potential use as antimicrobial agents .
Synthetic Applications
The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.
Synthesis of Novel Derivatives
The synthesis of this compound involves several synthetic routes that utilize readily available starting materials. This compound can be further modified to create derivatives with specific pharmacological profiles, enhancing its utility in drug development .
Precursor for Bioactive Compounds
As a precursor, this compound can be transformed into more complex structures that exhibit significant biological activity. This transformation is crucial in the design of new therapeutic agents targeting various diseases .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives have shown the ability to inhibit certain enzymes involved in cancer cell proliferation . The pathways involved may include signal transduction cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile and related benzofuran derivatives:
Key Comparisons:
Electron-Withdrawing vs. Electron-Donating Groups: The carbonitrile group at position 2 in the target compound is electron-withdrawing, enhancing the electrophilicity of the benzofuran core. This contrasts with ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate, where the amino group (electron-donating) at position 3 balances the electron-withdrawing effects of the cyano and ester groups, as evidenced by its $^{13}\text{C}$ NMR shifts . The methoxy group at position 7 in the target compound improves solubility, similar to dimethoxy substituents in compound 5 from , which stabilize the benzofuran ring in polar solvents .
Reactivity in Heterocyclic Synthesis: The acetyl group at position 4 in the target compound allows for nucleophilic substitution or condensation reactions, a feature shared with 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile (), where acetyl-like groups facilitate ring-forming reactions . In contrast, benzofuran-3-acetonitrile () lacks acetyl or methoxy groups, limiting its utility in multi-step syntheses requiring regioselective modification .
Spectroscopic Differentiation :
- $^{1}\text{H}$ NMR of the target compound would show distinct deshielding for the acetyl proton (~2.5 ppm) and methoxy singlet (~3.8 ppm). This contrasts with 4-hydroxy-7,9-dimethoxy[1]benzofuro[3,2-d]pyrimidine-6-carbonitrile (), where pyrimidine fusion downfield-shifts aromatic protons (>7.0 ppm) .
Research Findings and Limitations
- Synthetic Challenges: The acetyl and carbonitrile groups in the target compound may lead to steric hindrance during substitution reactions, a problem less pronounced in simpler analogs like benzofuran-2-carboxylic acid () .
Biological Activity
4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its versatile biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), this compound demonstrated significant inhibition of cell viability, with an IC50 value indicating effective concentration levels required to achieve 50% inhibition of cell growth. The presence of the methoxy group at position 7 was crucial for enhancing cytotoxicity compared to other derivatives lacking this substitution .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and disruption of cell cycle progression. It has been noted that compounds with similar structures often inhibit critical signaling pathways involved in tumor growth, such as the AKT pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
A study assessed the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. The results indicated that the compound possessed moderate antibacterial activity, with MIC values ranging from 8 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzofuran structure significantly impact biological activity. The introduction of various substituents at specific positions on the benzofuran ring can enhance or diminish efficacy against cancer cells and bacteria.
Key Findings in SAR
Q & A
Q. What are the established synthetic routes for 4-Acetyl-7-methoxy-1-benzofuran-2-carbonitrile, and how are key intermediates optimized?
A common approach involves functionalizing benzofuran precursors via substitution reactions. For example, propargyl bromide and anhydrous potassium carbonate are used to introduce propargyloxy groups under reflux conditions, followed by cyanation using carbonitrile precursors . Optimization of intermediates (e.g., controlling methoxy group placement) often requires adjusting reaction temperatures (e.g., 50–196°C) and stoichiometric ratios of reagents like K₂CO₃ to ensure regioselectivity . AI-powered synthetic planning tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases for analogous benzofuran derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation typically combines spectroscopic and crystallographic methods:
- NMR : and NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.1 ppm, acetyl carbonyl at ~200 ppm) .
- IR : Stretching frequencies for nitrile (~2225 cm) and acetyl carbonyl (~1607 cm) groups .
- X-ray crystallography : Resolves bond angles (e.g., C–O–C in benzofuran core) and confirms stereochemistry in crystalline forms .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
Critical properties include:
- Melting point : ~62–64°C (for related methoxy-benzofurans) .
- Stability : Store below -20°C to prevent degradation of nitrile/acetyl functionalities .
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to acetyl and nitrile groups; confirmed via Hansen solubility parameters .
Advanced Research Questions
Q. How can synthetic yields be improved when introducing acetyl and nitrile groups on the benzofuran scaffold?
Methodological considerations:
- Acetylation : Use acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions to minimize hydrolysis .
- Cyanation : Employ Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) with CuCN for nitrile group introduction, optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .
- Purification : Column chromatography (PE/EA gradients) followed by recrystallization (e.g., solvent diffusion with hexane/EtOAc) removes byproducts .
Q. How can conflicting spectroscopic data for structurally similar derivatives be resolved?
- Case study : Overlapping NMR signals for methoxy and acetyl groups. Use DEPT-135 or 2D-COSY to differentiate coupling patterns .
- Contradictions in crystallography vs. NMR : If X-ray data (e.g., bond lengths) conflicts with solution-phase NMR, consider dynamic effects (e.g., rotational isomerism) or solvent-induced conformational changes .
- Validation : Cross-reference with computational chemistry (DFT calculations for expected shifts) .
Q. What strategies are effective for functionalizing the benzofuran core to explore structure-activity relationships (SAR)?
- Electrophilic substitution : Nitration or halogenation at the 5-position of benzofuran to assess electronic effects on bioactivity .
- Reductive amination : Introduce amino groups at the 3-position using NH₃/NaBH₄ to study hydrogen-bonding interactions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for probing steric effects .
Q. How does the methoxy group at the 7-position influence reactivity in cross-coupling reactions?
- Steric hindrance : The methoxy group directs electrophilic substitution to the 5-position due to its ortho/para-directing nature .
- Electronic effects : Electron-donating methoxy groups enhance nucleophilic aromatic substitution (SNAr) rates at electron-deficient positions (e.g., nitrile-adjacent carbons) .
- Catalyst compatibility : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings due to reduced deactivation by methoxy lone pairs .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data for derivatives with minor structural variations?
- Hypothesis testing : Compare IC₅₀ values of 4-acetyl vs. 4-nitro derivatives to determine if acetyl groups enhance target binding .
- Meta-analysis : Aggregate data from analogues (e.g., 7-methoxy vs. 7-hydroxy benzofurans) to identify substituent-dependent trends .
- Machine learning : Train QSAR models using PubChem bioassay data to predict activity cliffs caused by small structural changes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
